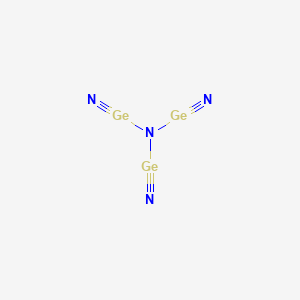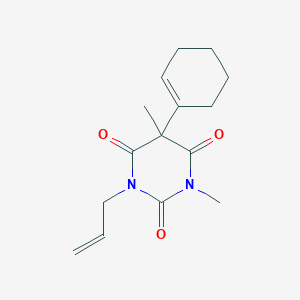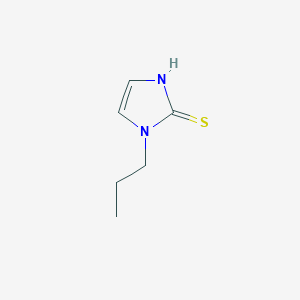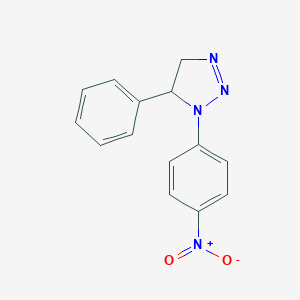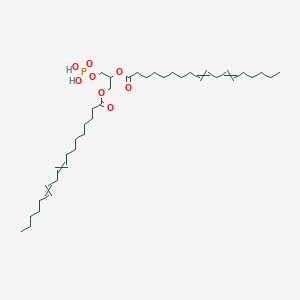
1,6-Bis(chlorodimethylsilyl)hexane
Overview
Description
1,6-Bis(chlorodimethylsilyl)hexane, also known as 1,6-Bis(DMS)hexane, is an organic compound belonging to the class of silyl ethers. It is a colorless liquid with a boiling point of 93 °C and a melting point of -78 °C. The compound is used in organic synthesis as a reagent for protecting alcohols and amines, as a catalyst for transesterification reactions, and as a solvent for many organic reactions. It is also used in the synthesis of polymers, as a surfactant, and as a fuel additive.
Scientific Research Applications
Preparation of Silica Aerogels
1,6-Bis(chlorodimethylsilyl)hexane can be used as a precursor in the preparation of silica aerogels . These aerogels are lightweight, nanostructured materials with extremely high porosity, making them particularly attractive for thermal insulation .
Reinforcement of Silica Aerogels
This compound can also be used to reinforce silica aerogels. By adding 1,6-bis(chlorodimethylsilyl)hexane as spacers, the mechanical properties of these aerogels can be improved .
Imparting Magnetic Behavior to Aerogels
Silica aerogels prepared using 1,6-bis(chlorodimethylsilyl)hexane can be chemically doped with silica-functionalized magnetite nanoparticles. This imparts magnetic behavior to the aerogels, which can be useful for applications including magnetic separation and drug delivery .
Improving Thermal Insulation Performance
The use of 1,6-bis(chlorodimethylsilyl)hexane in the preparation of silica aerogels can also improve their thermal insulation performance .
Adsorption of Heavy Metals
Amine and thiol-functionalized aerogels prepared using 1,6-bis(chlorodimethylsilyl)hexane can be used as adsorbents to capture heavy metals from wastewater by complexation .
Carbon Dioxide Removal
The amine functionality in aerogels prepared using 1,6-bis(chlorodimethylsilyl)hexane can be used to improve the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments .
Mechanism of Action
Target of Action
1,6-Bis(chlorodimethylsilyl)hexane is an organosilicon compoundOrganosilicon compounds in general are known to interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
Organosilicon compounds are known to interact with their targets through various mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions . The chlorodimethylsilyl groups in 1,6-Bis(chlorodimethylsilyl)hexane may undergo reactions with nucleophilic groups in biological targets, leading to changes in the target’s structure and function .
Biochemical Pathways
Organosilicon compounds can affect a variety of biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
Organosilicon compounds in general are known to have unique pharmacokinetic properties due to their silicon content . The hydrolytic sensitivity of 1,6-Bis(chlorodimethylsilyl)hexane indicates that it reacts rapidly with moisture, water, and protic solvents , which could influence its bioavailability.
Result of Action
Organosilicon compounds can have a variety of effects at the molecular and cellular level, depending on their specific structure and functional groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,6-Bis(chlorodimethylsilyl)hexane. For instance, the presence of moisture or water can lead to rapid hydrolysis of the compound . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals in the environment .
properties
IUPAC Name |
chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2Si2/c1-13(2,11)9-7-5-6-8-10-14(3,4)12/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEQROYMPAMQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373493 | |
| Record name | 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis(chlorodimethylsilyl)hexane | |
CAS RN |
14799-66-7 | |
| Record name | 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



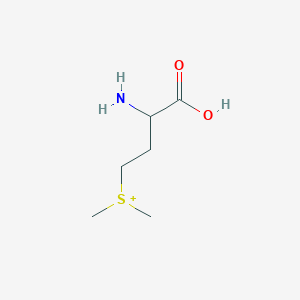
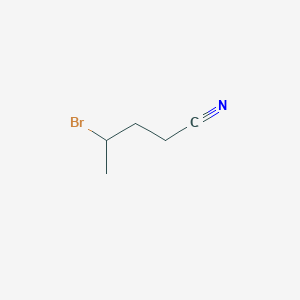
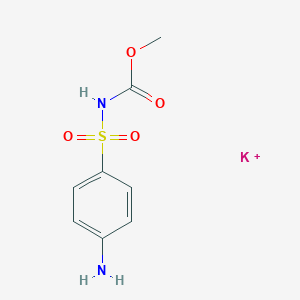
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)
